molecular formula C14H11F3N2O2 B13820602 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No.: B13820602
M. Wt: 296.24 g/mol
InChI Key: MIZZNVGGHSVJLO-UHFFFAOYSA-N
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Description

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid is a compound with significant importance in various fields of scientific research. It is known for its unique chemical structure, which includes an amino group and a trifluoromethyl group attached to a benzoic acid core. This compound is often used as an intermediate in the synthesis of various antimicrobial agents and other bioactive molecules .

Preparation Methods

The synthesis of 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps. One common synthetic route starts with the nitration of 2-trifluoromethyl aniline to produce 2-nitro-3-(trifluoromethyl)aniline. This intermediate is then reduced to 2-amino-3-(trifluoromethyl)aniline, which undergoes further reactions to form the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the conformational changes of transthyretin, a protein associated with amyloid fibril formation. This inhibition is mediated through hydrophobic interactions and hydrogen bonding, which stabilize the normal tetrameric fold of the protein .

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

2-[2-amino-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-5-3-7-11(12(9)18)19-10-6-2-1-4-8(10)13(20)21/h1-7,19H,18H2,(H,20,21)

InChI Key

MIZZNVGGHSVJLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2N)C(F)(F)F

Origin of Product

United States

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